molecular formula C7H5BrF2 B1409015 1-Bromo-3-fluoro-5-(fluoromethyl)benzene CAS No. 1715032-20-4

1-Bromo-3-fluoro-5-(fluoromethyl)benzene

Cat. No. B1409015
Key on ui cas rn: 1715032-20-4
M. Wt: 207.01 g/mol
InChI Key: DOUOYKLCOQRKDP-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

To a solution of (3-bromo-5-fluorophenyl)methanol (4 g, 19.51 mmol) in DCM (39.0 mL) at 0° C., DAST (3.35 mL, 25.4 mmol) was added. The reaction mixture was allowed to return to room temperature and stirred at room temperature overnight. Sat. NaHCO3 was added, the reaction mixture was then extracted by DCM. The organic was dried and concentrated. The crude material was purified by flash chromatography (0-10% EtOAc/heptanes) to yield the final product as colorless oil. LCMS (m/z): no mass (MH+), 0.86 min. 1H NMR (400 MHz, CDCl3) δ ppm 7.30 (s, 1H), 7.23 (d, J=8.2 Hz, 1H), 7.03 (d, J=8.6 Hz, 1H), 5.41 (s, 1H), 5.29 (s, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9]O)[CH:5]=[C:6]([F:8])[CH:7]=1.CCN(S(F)(F)[F:17])CC.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][F:17])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)F)CO
Name
Quantity
3.35 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
39 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was then extracted by DCM
CUSTOM
Type
CUSTOM
Details
The organic was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (0-10% EtOAc/heptanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)CF)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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